Copper glycinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;2-aminoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYPIVJZLVJPGU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CuN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | BIS(GLYCINATO) COPPER(II) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8454 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Copper glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032817155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40893690 | |
| Record name | Copper glycinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. | |
| Record name | BIS(GLYCINATO) COPPER(II) | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
Decomposes with gas evolution. (USCG, 1999) | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | BIS(GLYCINATO) COPPER(II) | |
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CAS No. |
13479-54-4, 32817-15-5 | |
| Record name | BIS(GLYCINATO) COPPER(II) | |
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| Record name | Cupric glycinate | |
| Source | CAS Common Chemistry | |
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| Record name | Cupric glycinate | |
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| Record name | Copper glycinate | |
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| Record name | Cupric glycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11509 | |
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| Record name | Copper glycinate | |
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| Record name | Bis(glycinato)copper | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Copper glycinate | |
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| Record name | CUPRIC GLYCINATE | |
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Melting Point |
253.4 °F (USCG, 1999) | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | BIS(GLYCINATO) COPPER(II) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8454 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthetic Methodologies and Preparative Approaches for Copper Glycinate
Traditional Solution-Based Synthesis Routes
Solution-based methods are the most conventional approaches for preparing copper glycinate (B8599266). These syntheses typically involve the reaction of a copper(II) salt with glycine (B1666218) in an aqueous medium, often with the application of heat to facilitate the reaction. The resulting complex, bis(glycinato)copper(II), precipitates from the solution upon cooling.
One established method for synthesizing copper glycinate involves the direct reaction of copper(II) oxide (CuO) with an aqueous solution of glycine. researchgate.netagrologyjournal.combris.ac.uk The general reaction is as follows:
CuO + 2NH₂CH₂COOH → Cu(NH₂CH₂COO)₂ + H₂O
In a typical procedure, copper(II) oxide powder is mixed with glycine in distilled water. researchgate.netagrologyjournal.com The mixture is then heated, for instance to 60–65 °C, and stirred for approximately one hour. During this process, the black copper oxide powder dissolves, and a characteristic bright blue solution forms. From this solution, light blue, flake-like crystals of this compound monohydrate crystallize. researchgate.net However, one study noted the formation of pink metallic copper inclusions in the reaction products, suggesting that side reactions may occur. researchgate.netagrologyjournal.com
An alternative approach involves first dissolving the copper oxide in ammonia (B1221849) to form a cupric ammine complex. google.comguidechem.com This complex is then reacted with glycine. This method is proposed to avoid the introduction of other interfering ions and can enhance the reaction rate. google.comguidechem.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Observation |
|---|---|---|---|---|
| Copper(II) Oxide (CuO) | Glycine | Distilled Water | Heat to 60–65 °C for 1 hour with stirring | Black powder dissolves to form a bright blue solution; light blue crystals form. researchgate.net |
| Copper(II) Oxide (in Ammonia) | Glycine | Aqueous Ammonia | Heat to 30-100 °C for 30-200 min | Forms cupric ammine complex first, then reacts with glycine. google.comguidechem.com |
A highly effective method for preparing this compound utilizes basic copper(II) carbonate, Cu₂(OH)₂CO₃, as the copper source. researchgate.netagrologyjournal.com This route is often considered more expedient and results in a high yield of a sufficiently pure product. researchgate.netagrologyjournal.com The reaction proceeds as follows:
Cu₂(OH)₂CO₃ + 4NH₂CH₂COOH → 2Cu(NH₂CH₂COO)₂ + 3H₂O + CO₂
The synthesis involves heating a suspension of basic copper(II) carbonate with glycine in an aqueous solution. researchgate.netagrologyjournal.com For example, the reaction can be carried out in a water bath at 65–70 °C for about 30 minutes. google.com The reaction is characterized by the evolution of carbon dioxide gas and the formation of a dark blue solution, from which the this compound complex crystallizes upon cooling. google.com This method has been reported to achieve a product yield as high as 97%. researchgate.netagrologyjournal.com
| Reactant 1 | Reactant 2 | Molar Ratio (Cu₂CO₃(OH)₂ : Glycine) | Conditions | Yield |
|---|---|---|---|---|
| Basic Copper(II) Carbonate | Glycine | 1 : 4.5 | Heat in water bath at 65–70 °C for ~30 min. google.com | 97% researchgate.netagrologyjournal.com |
Cu(CH₃COO)₂·H₂O + 2NH₂CH₂COOH → Cu(NH₂CH₂COO)₂·H₂O + 2CH₃COOH
The procedure typically involves preparing two separate solutions. Copper(II) acetate (B1210297) monohydrate is dissolved in hot water, sometimes with the addition of ethanol (B145695). murov.infosciepub.comsciepub.comnucleodoconhecimento.com.br Glycine is also dissolved in hot water. murov.infonucleodoconhecimento.com.br The hot glycine solution is then added to the hot copper(II) acetate solution with stirring. murov.infoyoutube.com As the resulting deep blue solution cools, particularly when placed in an ice bath, light blue, needle-like crystals of cis-bis(glycinato)copper(II) monohydrate precipitate. bris.ac.ukmurov.infosciepub.com The product is then collected by vacuum filtration and washed with a solvent like ethanol or acetone. murov.infoyoutube.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| Copper(II) Acetate Monohydrate | Glycine | Water or Water/Ethanol mixture | Dissolve reactants in separate hot solutions, mix while hot, then cool in an ice bath. murov.infosciepub.comnucleodoconhecimento.com.br | cis-Cu(NH₂CH₂COO)₂·H₂O murov.info |
Bis(glycinato)copper(II) exists as two geometric isomers: cis and trans. The synthesis conditions play a crucial role in determining which isomer is formed.
Cis Isomer: The synthesis from copper(II) acetate and glycine typically yields the cis-isomer. murov.infoblogspot.com This is because the cis-isomer is the kinetically favored product, meaning it forms faster. bris.ac.uksciepub.comblogspot.com In the reaction mixture, both isomers exist in equilibrium, but the cis-isomer precipitates much more rapidly, shifting the equilibrium to favor its formation. bris.ac.uksciepub.comblogspot.com
Trans Isomer: The trans-isomer is the thermodynamically favored product, meaning it is more stable. bris.ac.uksciepub.comblogspot.com To obtain the trans-isomer, the pre-formed cis-isomer is typically converted. This can be achieved through two primary methods:
Heating the Solid: The solid cis-monohydrate can be converted to the anhydrous trans-complex by heating it at a high temperature, such as 180–200 °C, for a short period. blogspot.com
Refluxing in Solution: The cis-isomer can be isomerized to the trans-isomer by refluxing it in solution for an hour or more. bris.ac.uk This is often done using the filtrate from the initial synthesis, with an additional amount of glycine added to the mixture. murov.infosciepub.comyoutube.com The more stable trans-isomer will crystallize out as blue-violet platelets upon cooling. bris.ac.uk
The ability to isolate the kinetically favored cis-isomer is largely due to solid-state packing effects that create a high energy barrier for the twisting mechanism required for isomerization in the solid state. bris.ac.uk
Advanced and Green Synthesis Techniques
In response to the growing need for sustainable chemical processes, advanced synthesis methods that minimize solvent use and energy consumption have been developed.
Mechanochemistry, specifically solid-state grinding, offers a solvent-free, "green" alternative for synthesizing this compound. This technique involves the direct grinding of solid reactants in a mortar and pestle at room temperature. sciepub.com
In one reported procedure, solid copper(II) acetate monohydrate and glycine powder are ground together. sciepub.com As the grinding proceeds, the color of the mixture changes from the green of the copper salt to the pale blue characteristic of the this compound complex. The reaction can be complete in about an hour. sciepub.com Another study utilized solid-state grinding of stoichiometric amounts of copper chloride and glycine to successfully form copper-glycine adducts, noting this approach was advantageous as the resulting product was easier to dry than those prepared by solution methods. scielo.br This method is efficient, reduces waste by eliminating the need for solvents, and simplifies the product isolation process. sciepub.comscielo.br
| Reactant 1 | Reactant 2 | Method | Observation | Advantages |
|---|---|---|---|---|
| Copper(II) Acetate Monohydrate | Glycine | Grinding in mortar and pestle for ~1 hour. sciepub.com | Color change from green to pale blue. sciepub.com | Solvent-free, room temperature, simple. sciepub.com |
| Copper(II) Chloride | Glycine | Grinding in mortar for 70 min. scielo.br | Confirmation of adduct formation via IR spectra. scielo.br | Yields product with minimal adsorbed water, easy to dry. scielo.br |
Glycine-Nitrate Combustion Processes for Copper-Based Nanomaterial Preparation
The glycine-nitrate process (GNP) is a straightforward and efficient solution combustion method for synthesizing a variety of nanostructured metal oxides. mdpi.com This technique involves a self-sustaining reaction between a metal nitrate (B79036), which acts as an oxidizer, and a fuel, such as glycine, which also serves as a complexing agent. mdpi.comrjb.ro For the preparation of copper-based nanoparticles, copper nitrate trihydrate [Cu(NO₃)₂·3H₂O] is used as the primary precursor and oxidizer, while glycine [C₂H₅NO₂] functions as the fuel and complexing agent. mdpi.compreprints.orgresearchgate.net
The process begins by dissolving the copper nitrate and glycine in deionized water. mdpi.com This solution is then heated, typically around 105°C, to evaporate excess water and form a viscous, homogeneous gel. mdpi.compreprints.org Upon reaching the ignition temperature, a highly exothermic combustion reaction occurs, producing a voluminous, foamy powder. rjb.ro The large volumes of gas released during combustion contribute to the porous nature of the final product. researchgate.net
A critical factor in this synthesis is the glycine-to-nitrate (G/N) molar ratio, which dictates the nature of the final product. mdpi.com By adjusting the G/N ratio, different copper species can be selectively synthesized. For instance, lower G/N ratios (e.g., 0.3–0.5) tend to yield copper oxides like copper(II) oxide (CuO) or mixed-valence oxides (CuO + Cu₂O). mdpi.compreprints.org Conversely, a higher G/N ratio (e.g., 0.7) favors the formation of metallic copper (Cu). mdpi.compreprints.orgpreprints.org This is because a higher concentration of glycine (fuel) leads to a more reducing environment during combustion. researchgate.net The combustion temperature can also influence the final morphology, with higher temperatures promoting agglomeration of nanoparticles. researchgate.net
Table 1: Effect of Glycine/Nitrate (G/N) Ratio on Product Composition
Hydrothermal Synthesis for Glycine-Based Metal-Organic Frameworks (Bio-MOFs)
Hydrothermal synthesis is a widely used method for producing crystalline materials, including Metal-Organic Frameworks (MOFs), from aqueous solutions under high temperature and pressure. researchgate.net This technique is particularly effective for creating Bio-MOFs, which utilize biocompatible molecules, such as amino acids, as organic linkers. scirp.org
A specific example is the synthesis of a porous this compound compound named Bio-MOF-29, with the chemical formula [Cu(C₂H₄NO₂)₂(H₂O)]. scirp.orgscirp.orgresearchgate.net In this synthesis, glycine acts as the bidentate organic linker, coordinating with the copper metal centers. researchgate.net The hydrothermal reaction is typically carried out in a sealed vessel (autoclave), which allows the temperature to be raised above the boiling point of water, facilitating the dissolution of reactants and the crystallization of the product. researchgate.net
Characterization of Bio-MOF-29 using single-crystal X-ray diffraction revealed that it crystallizes in the orthorhombic crystal system with a P2₁2₁2₁ space group. scirp.orgscirp.orgresearchgate.net In the structure, the copper ion is coordinated with the nitrogen atom and one oxygen atom from two different glycine molecules, forming a stable five-membered ring. researchgate.net The resulting framework possesses a one-dimensional crystal lattice with pores that can accommodate guest molecules. researchgate.net
Table 2: Crystallographic and Analytical Data for Bio-MOF-29
Co-precipitation and Sol-Gel Techniques in this compound Synthesis
Co-precipitation and sol-gel methods are versatile, low-temperature "wet chemical" techniques for synthesizing fine powders and nanomaterials. youtube.com The sol-gel process involves the transition of a system from a liquid solution, or "sol," into a solid, gel-like network. youtube.com Co-precipitation involves the simultaneous precipitation of multiple components from a solution to form a homogeneous solid.
Several approaches utilize these principles for the synthesis of this compound. One effective method involves the reaction of basic copper(II) carbonate [Cu₂CO₃(OH)₂] with a glycine solution. agrologyjournal.comgoogle.com In a typical procedure, a suspension of basic copper(II) carbonate in distilled water is heated with glycine at temperatures around 60–65°C. agrologyjournal.com This reaction yields this compound, which crystallizes from the solution upon cooling, along with water and carbon dioxide as byproducts. agrologyjournal.com This method has been reported to achieve a high product yield of 97%. agrologyjournal.com The resulting product is often the monohydrate form, Cu(NH₂CH₂COO)₂·H₂O. agrologyjournal.com
Another documented approach involves the reaction between copper(II) oxide (CuO) and a glycine solution with heating. agrologyjournal.com However, this method may result in the formation of metallic copper as an impurity in the final product. agrologyjournal.com A simpler chelation method involves reacting cupric subcarbonate powder with a glycine solution in a 1:4.5 molar ratio in a water bath at 65-70°C for approximately 30 minutes, followed by crystallization induced by the addition of ethanol and cooling. google.com
Table 3: Summary of Co-precipitation Approaches for this compound Synthesis
Table of Compounds
Table 4: List of Chemical Compounds
Advanced Spectroscopic and Crystallographic Characterization of Copper Glycinate Complexes
X-ray Diffraction Studies
X-ray diffraction (XRD) stands as a cornerstone technique for the atomic-level structural elucidation of crystalline materials, including copper glycinate (B8599266). Both single-crystal and powder diffraction methods have been employed to unravel its detailed three-dimensional architecture.
Bis(glycinato)copper(II) is a classic example of a complex exhibiting geometric isomerism. researchgate.net The square planar coordination of the two asymmetric glycinate ligands around the central copper(II) ion allows for the formation of both cis and trans isomers. researchgate.netresearchgate.net Single-crystal X-ray crystallography is the definitive technique for distinguishing between these two forms. researchgate.net
The crystal structure of cis-bis(glycinato)copper(II) monohydrate has been thoroughly characterized, revealing that the two nitrogen atoms from the glycinate ligands are positioned on the same side of the copper ion. researchgate.netacs.org In contrast, the trans isomer features the nitrogen atoms on opposite sides. researchgate.net While both isomers can be prepared, the cis form is the most commonly isolated and is often obtained as a monohydrate. researchgate.net The transformation from the cis to the trans isomer can be induced by heating. researchgate.netacs.org
| Isomer | Arrangement of Ligands | Commonly Isolated Form | Reference |
|---|---|---|---|
| cis-bis(glycinato)copper(II) | Nitrogen and oxygen atoms of the two glycinate ligands are adjacent to each other. | Monohydrate, [Cu(C₂H₄NO₂)₂(H₂O)] | researchgate.netresearchgate.net |
| trans-bis(glycinato)copper(II) | Nitrogen and oxygen atoms of the two glycinate ligands are on opposite sides. | Monohydrate | researchgate.netacs.org |
Detailed crystallographic analysis of cis-bis(glycinato)copper(II) monohydrate reveals that the copper(II) center does not exhibit a perfect square planar geometry. researchgate.net Instead, the coordination environment is best described as a distorted square pyramid. researchgate.netwikipedia.org The base of the pyramid is formed by the two nitrogen atoms and two carboxylate oxygen atoms from the pair of chelating glycinate ligands. researchgate.netwikipedia.org The fifth coordination site, at the apex of the pyramid, is occupied by the oxygen atom of a water molecule. researchgate.net This five-coordinate geometry is a common feature for Cu(II) complexes. mdpi.com The distortion from an ideal square pyramid is a result of the constraints of the chelate rings and the Jahn-Teller effect, which is characteristic of d⁹ metal ions like Cu(II). mdpi.commdpi.com The Cu-OH₂ distance is typically elongated compared to the in-plane Cu-N and Cu-O bonds. researchgate.net
| Complex | Coordination Geometry | Atoms in Basal Plane | Atom in Apical Position | Reference |
|---|---|---|---|---|
| cis-[Cu(glycinate)₂(H₂O)] | Distorted Square Pyramidal | 2 Nitrogen, 2 Carboxylate Oxygen | 1 Water Oxygen | researchgate.net |
Beyond the individual molecule, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice. In the case of cis-bis(glycinato)copper(II) monohydrate, the individual square pyramidal units are linked into one-dimensional polymeric chains. researchgate.net This linkage occurs through bonding between the free carboxylate oxygen atom of a glycinate ligand on one copper center and a neighboring copper atom. researchgate.net
To understand the mechanical properties and structural stability of copper glycinate, high-pressure synchrotron powder X-ray diffraction has been utilized. researchgate.net This advanced technique allows for the in-situ study of crystal structures under immense pressures, revealing how the lattice responds to compression. rsc.orged.ac.uk Such studies are particularly relevant for understanding the behavior of materials during manufacturing processes like tableting. researchgate.net
A study on this compound hydrate (B1144303) (Cu[O₂CCH₂NH₂]₂·H₂O) using this method determined its bulk modulus (K₀), a measure of a substance's resistance to uniform compression. researchgate.net The measured bulk modulus was found to be approximately 13.9 GPa. researchgate.net This value is comparable to that of small organic drug crystals, indicating its relative compressibility. researchgate.net The application of pressure can induce changes in bond lengths, and angles, and even trigger phase transitions. researchgate.netmdpi.com In hydrogen-bonded structures like this compound hydrate, pressure typically strengthens the hydrogen bonds, leading to changes in the intermolecular distances. nih.gov The study confirmed that this compound hydrate is a one-dimensional coordination polymer where adjacent chains are linked by hydrogen bonds. researchgate.net
Single Crystal X-ray Crystallography for Coordination Geometry Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of this compound complexes by probing their characteristic molecular vibrations.
IR spectroscopy is a powerful tool for differentiating between the cis and trans isomers of bis(glycinato)copper(II). researchgate.netresearchgate.netresearchgate.net The two isomers have different molecular symmetries (C₂ᵥ for the cis isomer and D₂ₕ for the trans isomer, considering the CuN₂O₂ skeleton), which results in a different number of IR-active vibrational modes. researchgate.net For instance, analysis of the metal-to-ligand vibrational region shows that two bands are expected for each of the Cu-N and Cu-O stretching modes in the cis isomer, whereas only one band for each mode is predicted for the trans isomer. Characteristic bands for the carboxylate (COO⁻) and amine (NH₂) groups also shift depending on the coordination environment, providing further structural clues. researchgate.net
Raman spectroscopy has also been employed to study copper-glycine interactions. In one study, the formation of a CN species, identified by a unique stretching peak around 2108 cm⁻¹, was observed upon the dissociative adsorption of glycine (B1666218) on gold nanoparticles in the presence of Cu²⁺ ions, demonstrating the utility of Raman spectroscopy in probing the chemistry of the complex. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign specific vibrational modes and to gain a deeper understanding of the effects of phenomena like hydrogen bonding on the vibrational frequencies.
| Vibrational Mode | Technique | Observations and Applications | Reference |
|---|---|---|---|
| Cu-N and Cu-O stretching | Infrared (IR) Spectroscopy | Used to distinguish between cis (two bands for each mode) and trans (one band for each mode) isomers. | |
| Carboxylate (asymmetric/symmetric stretch) | Infrared (IR) Spectroscopy | Band positions are sensitive to the coordination mode of the glycinate ligand. | researchgate.net |
| CN stretching | Raman Spectroscopy (SERS) | Observed at ~2108 cm⁻¹ in specific experimental setups, indicating dissociative adsorption. |
Infrared (IR) Spectroscopy for Ligand Configuration Identification
Infrared (IR) spectroscopy is a powerful tool for distinguishing between the cis and trans geometric isomers of bis(glycinato)copper(II). wikipedia.org The different symmetries of these isomers, C2v for cis and D2h for trans, result in distinct IR spectral features, particularly in the metal-ligand stretching region below 500 cm⁻¹. libretexts.org
For the cis-isomer, group theory predicts that four metal-ligand stretching vibrations should be IR active: two for Cu-N and two for Cu-O. libretexts.org In contrast, the more symmetric trans-isomer is expected to show only two IR-active bands in this region, one for each type of bond. libretexts.org This difference in the number of observed bands provides a clear diagnostic criterion for identifying the specific geometric isomer. For instance, in one study, the cis isomer of bis(glycinato)copper(II) displayed νas(Cu-N) at 471 cm⁻¹ and νs(Cu-N) at 454 cm⁻¹, while the trans isomer showed a single ν(Cu-N) vibration at 477 cm⁻¹. pmf.unsa.ba
The coordination of the glycinate ligand to the copper(II) ion also induces characteristic shifts in the vibrational frequencies of the ligand's functional groups. The N-H stretching vibrations of the coordinated amino group typically appear in the range of 3250-3356 cm⁻¹. pmf.unsa.ba The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are also sensitive to coordination. In the complex, the asymmetric C=O stretching vibration is observed around 1578 cm⁻¹, while the symmetric C-O stretching vibration appears near 1408 cm⁻¹. pmf.unsa.ba The presence of water of hydration in the crystal lattice, as in cis-Cu(gly)₂·H₂O, is indicated by a broad band around 3464 cm⁻¹ due to O-H stretching and a band around 1640 cm⁻¹ from the symmetric deformation of water molecules. pmf.unsa.ba
A comparison of the key IR bands for cis- and trans-bis(glycinato)copper(II) monohydrate is presented below.
| Vibrational Mode | cis-Cu(gly)₂·H₂O (cm⁻¹) | trans-Cu(gly)₂·H₂O (cm⁻¹) |
| ν(O-H) of water | ~3464 (broad) | Not always present/distinct |
| ν(N-H) | 3356 - 3250 | 3320 - 3260 |
| ν(C=O) | ~1578 | ~1580-1610 |
| ν(C-O) | ~1408 | ~1390-1425 |
| νas(Cu-N) | ~471 | \multirow{2}{}{~477} |
| νs(Cu-N) | ~454 | |
| νas(Cu-O) | Lower frequency than Cu-N | \multirow{2}{}{Lower frequency than Cu-N} |
| νs(Cu-O) | Lower frequency than Cu-N |
Data compiled from various spectroscopic studies. pmf.unsa.balatamjpharm.org
Raman Spectroscopy Applications in this compound Analysis
Raman spectroscopy offers complementary vibrational information to IR spectroscopy and is particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water. nih.gov It has been employed to investigate the interaction of glycine with copper surfaces and in the analysis of this compound complexes.
In the context of copper chemical mechanical planarization (CMP), Raman spectroscopy has been used to study the surface of copper immersed in solutions containing glycine. researchgate.net At a pH of 10, the spectra revealed bands associated with both C-C and C-N stretching vibrations, providing insight into the adsorption and reaction of glycine on the copper oxide surface. researchgate.net
Furthermore, Surface-Enhanced Raman Spectroscopy (SERS) has been developed as a sensitive method for detecting copper(II) ions through the formation of a glycine complex on gold nanoparticles. mdpi.com The dissociative adsorption of the glycine-Cu²⁺ complex on the nanoparticle surface leads to the formation of a cyanide (CN) species, which exhibits a unique and strong Raman band around 2108 cm⁻¹. mdpi.com This distinct peak, located in a spectral region free from interference, allows for selective and sensitive detection of the copper-glycine interaction. mdpi.com The intensity of this CN stretching band was found to correlate with the concentration of Cu²⁺ ions, demonstrating the utility of Raman spectroscopy for quantitative analysis in this system. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species, such as those containing the Cu(II) ion (d⁹ configuration). libretexts.orgnih.gov It provides detailed information about the electronic structure, coordination geometry, and bonding environment of the copper center in glycinate complexes. mdpi.com
Analysis of Cu(II) Paramagnetic Properties in Glycinate Systems
EPR spectra of Cu(II) complexes are characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the unpaired electron with the external magnetic field and the copper nucleus (I=3/2), respectively. ethz.ch For Cu(II) glycinate, which typically exhibits a square planar or axially elongated octahedral geometry, the EPR spectra are generally anisotropic, showing different values for the g-tensor components (gₓ, gᵧ, g₂) and the A-tensor components (Aₓ, Aᵧ, A₂). libretexts.orgnih.gov
In many cases, the complexes exhibit axial or nearly axial symmetry, where gₓ ≈ gᵧ = g⊥ and g₂ = g∥, and Aₓ ≈ Aᵧ = A⊥ and A₂ = A∥. ethz.ch The relationship g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023 is the free electron g-value) is characteristic of a dₓ²-ᵧ² ground state, which is common for Cu(II) in an elongated octahedral or square planar environment. nih.gov The specific values of these parameters are sensitive to the nature and geometry of the coordinating ligands (nitrogen and oxygen atoms from the glycinate). mdpi.comnih.gov
Determination of Spin-Hamiltonian Parameters
The experimental EPR spectra are analyzed using a spin-Hamiltonian, which for a Cu(II) system is typically expressed as: H = βB·g·S + S·A·I where β is the Bohr magneton, B is the external magnetic field, g is the g-tensor, S is the electron spin operator, A is the hyperfine coupling tensor, and I is the nuclear spin operator. ethz.ch
For Cu(II) doped into a diamagnetic host lattice like bis(glycinato) Mg(II) monohydrate, the copper ion can substitute the Mg(II) ion. nih.gov In one such study, EPR analysis revealed two magnetically inequivalent Cu(II) sites, both with rhombic symmetry. The spin-Hamiltonian parameters were determined by fitting the observed spectra. nih.gov
Below is a table of representative spin-Hamiltonian parameters for Cu(II) in a glycinate environment.
| Site | gₓ | gᵧ | g₂ (g∥) | Aₓ (10⁻⁴ cm⁻¹) | Aᵧ (10⁻⁴ cm⁻¹) | A₂ (A∥) (10⁻⁴ cm⁻¹) | Host Lattice |
| Cu(II) (I) | 2.1577 | 2.2018 | 2.3259 | 87 | 107 | 141 | bis(glycinato) Mg(II)·H₂O |
| Cu(II) (II) | 2.1108 | 2.1622 | 2.2971 | 69 | 117 | 134 | bis(glycinato) Mg(II)·H₂O |
Data from Dwivedi and Kripal, 2010. nih.gov
These parameters are crucial for understanding the electronic ground state and the symmetry of the ligand field around the Cu(II) ion.
Investigation of Molecular Bonding Coefficients and Fermi Contact Interactions
The spin-Hamiltonian parameters obtained from EPR spectra can be used to estimate the molecular orbital coefficients, which describe the degree of covalency in the metal-ligand bonds. The in-plane σ-bonding parameter, α², is a measure of the covalency of the bond between the copper dₓ²-ᵧ² orbital and the ligand σ-orbitals. It can be calculated from the g and A tensor components.
The Fermi contact term, κ, represents the isotropic hyperfine interaction, which arises from the unpaired spin density at the copper nucleus. It is a significant contributor to the hyperfine coupling constant. The molecular bonding coefficients and the Fermi contact term provide a quantitative description of the electronic delocalization and the nature of the chemical bonds within the complex. researchgate.net These parameters are derived by correlating the experimental g and A values with theoretical expressions that include contributions from spin-orbit coupling and the Fermi contact interaction.
Detection of Dimeric Species and Superhyperfine Splittings
EPR spectroscopy is also a powerful tool for detecting the formation of dimeric copper(II) species, which exhibit spin-spin interactions. researchgate.net In such cases, the EPR spectrum can show signals corresponding to a triplet state (S=1), characterized by a half-field signal (at g ≈ 4) arising from the forbidden ΔMs = ±2 transition.
Furthermore, high-resolution EPR or measurements at lower frequencies (like S-band) can resolve superhyperfine splittings. nih.gov This splitting arises from the interaction of the unpaired electron with the nuclear spins of the ligand atoms directly coordinated to the copper ion, most notably ¹⁴N (I=1). nih.gov The pattern and magnitude of the superhyperfine splitting provide direct evidence for the number and type of coordinating atoms. For example, coordination to n equivalent nitrogen atoms is expected to produce a superhyperfine pattern of 2nI + 1 lines (e.g., 241 + 1 = 9 lines for four equivalent nitrogens). libretexts.org The resolution of this structure is often clearer in the g⊥ region of the spectrum and can be enhanced by recording the second derivative of the spectrum. nih.gov This information is critical for confirming the coordination environment, such as the N₂O₂ coordination in this compound.
Other Spectroscopic and Analytical Techniques
Advanced characterization of this compound complexes relies on a suite of powerful spectroscopic and analytical methods. These techniques provide deeper insights into aspects ranging from polymeric structure and solution-phase behavior to thermal stability and morphology, complementing the data from core crystallographic and spectroscopic methods.
Mass Spectrometry for Polymeric Characterization
Mass spectrometry (MS), particularly with electrospray ionization (ESI), is a crucial tool for characterizing this compound complexes in the gas phase. It provides evidence for the existence of monomeric and polymeric species and helps confirm the composition of synthesized complexes.
ESI-MS studies of copper(II)-glycine solutions have identified two main classes of ions. acs.org The mass spectra can confirm the polymeric nature of metal glycinates. researchgate.net For instance, ESI-MS has been used to characterize one-dimensional copper(II) glycinate coordination polymers. researchgate.net The technique is also routinely used to confirm the identity and purity of more complex copper-conjugated molecules, where specific metal-ligand species are identified by their mass-to-charge (m/z) ratio. mdpi.com
However, research indicates that ESI-MS may not be suitable for the quantitative determination of Cu(II)-peptide complex stability constants. nih.gov The conditions within the electrospray process, such as sample acidification, can disrupt the equilibrium and compromise the entropic contributions to complex stability, potentially leading to an underestimation. nih.gov Despite this limitation for quantitative work, its utility in identifying the composition and polymeric nature of these complexes is well-established. acs.orgresearchgate.net
| Complex | Calculated m/z | Found m/z | Assignment | Reference |
|---|---|---|---|---|
| NOTA-c(RGDfK) | 1092.6 | 1094.0 | [M+1]+ | mdpi.com |
| NOTA-c(RGDfK) | 1092.6 | 547.0 | [M/2]2+ | mdpi.com |
| NOTA-TP-c(RGDfK) | 1652.4 | 1653.7 | [M+1]+ | mdpi.com |
| NOTA-TP-c(RGDfK) | 1652.4 | 826.9 | [M/2]2+ | mdpi.com |
UV-Visible Spectroscopy for Solution-Phase Complexation Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the formation and stability of this compound complexes in aqueous solutions. The color of the complex, typically blue or blue-green, arises from the absorption of light in the visible region, corresponding to d-d electronic transitions of the Cu(II) ion. researchgate.netnucleodoconhecimento.com.br
The addition of glycine to a solution of copper(II) ions leads to the formation of a complex, causing a distinct color change that can be monitored spectrophotometrically. researchgate.net Studies have used UV-Vis spectroscopy to determine the optimal conditions for complex formation, identifying a maximum absorption wavelength (λmax) at 732 nm for a specific Cu(II)-glycine complex. researchgate.net The position and intensity of the absorption bands are sensitive to the coordination environment, the pH of the solution, and the molar ratio of copper to glycine. core.ac.ukacs.org For example, as the concentration of Cu(II)-glycine complexes increases, the absorption band in the 600–900 nm range becomes stronger. mdpi.com The data obtained from UV-Vis spectroscopy can be used to calculate the stability constants of the formed complexes. researchgate.net
| Complex/System | Absorption Maximum (λmax) / Range | Assignment/Observation | Reference |
|---|---|---|---|
| Cu(II)-Glycine Complex | 732 nm | Optimum wavelength for complex formation. | researchgate.net |
| Cu(II)-Glycine Complex | 600-900 nm | Absorption band indicating complex formation and aggregation of associated nanoparticles. | mdpi.com |
| cis-bis(glycinato)copper(II) | 580-620 nm (Absorbed) | The complex appears blue because it absorbs orange light. | nucleodoconhecimento.com.br |
| Cu(II)-Glycine System | Broad peak ~620 nm | Characteristic of hexa- and pentacoordinated Cu(II) complexes. | at.ua |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. Since glycine itself is not chiral, CD spectroscopy becomes relevant when glycine is part of a larger, chiral molecule (like a dipeptide) that complexes with copper, or when studying chiral isomers of the complex. This method measures the differential absorption of left- and right-circularly polarized light.
CD has been used to characterize copper(II) complexes with glycyl-dipeptides, such as glycyl-DL-valine. nih.gov Such studies can reveal information about the stereochemistry of the complex and can be used to observe spontaneous resolution during crystallization. nih.gov While direct CD studies on simple copper(II) bis(glycinate) are uncommon due to its achiral nature, the technique is invaluable for analogous systems. For example, studies on the binding of copper to D-penicillamine show distinct CD signals, known as Cotton effects, which are indicative of the specific coordination geometry and electronic transitions within the chiral complex. nih.gov These studies provide a model for how CD can probe the structural details of the coordination sphere in chiral copper-amino acid complexes.
| Complex | Wavelength (nm) | Sign of Cotton Effect | Reference |
|---|---|---|---|
| Cu(I)-D-penicillamine | 255 | (+) Positive | nih.gov |
| Cu(I)-D-penicillamine | 280 | (+) Positive | nih.gov |
| Cu(I)-D-penicillamine | 355 | (-) Negative | nih.gov |
| Cu(I)-Cu(II)-D-penicillamine | 425 | (-) Negative | nih.gov |
| Cu(I)-Cu(II)-D-penicillamine | 495 | (+) Positive | nih.gov |
Nuclear Magnetic Resonance (NMR) Relaxation Studies (e.g., ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is challenging for copper(II) complexes due to the paramagnetic nature of the Cu(II) ion (a d⁹ metal center). The unpaired electron causes significant line broadening and shifts in the NMR signals of nearby nuclei, often rendering standard high-resolution spectra uninformative.
However, this paramagnetic effect can be exploited in NMR relaxation studies. The interaction between the unpaired electron of the copper ion and the nuclear spins of the glycinate ligand (such as ¹H, ¹³C, or ¹⁴N) dramatically increases the relaxation rates (1/T₁ and 1/T₂) of these nuclei. By measuring these enhanced relaxation rates, it is possible to obtain structural and dynamic information about the complex in solution. acs.org Combined Electron Paramagnetic Resonance (EPR) and NMR relaxation methods have been successfully applied to study the structural and dynamic characteristics of copper(II) amino acid complexes in solution. acs.org These studies provide insights into hydration states and the precise geometry of the complex that are not accessible by other means in the solution phase.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It is highly effective for studying the thermal stability, decomposition pathways, and hydration states of this compound complexes.
TGA studies on various copper(II) glycinate complexes show that the glycine component typically begins to decompose at temperatures above 200°C. at.ua For hydrated forms, such as cis-[Cu(gly)₂]·H₂O, an initial mass loss corresponding to the water of hydration is observed at lower temperatures. The subsequent decomposition of the anhydrous complex occurs in distinct stages, eventually leading to a final residue, often copper oxide or metallic copper, depending on the atmosphere. mdpi.com For example, the thermolysis of a Cu-doped glycine composite at 500 °C resulted in a material where copper was present primarily in its metallic form, with traces of tenorite (CuO) and cuprite (B1143424) (Cu₂O). mdpi.com
| Material | Temperature Range (°C) | Observation | Reference |
|---|---|---|---|
| Copper (II) glycinate complexes | > 200 | Onset of glycine moiety decomposition. | at.ua |
| Cu-doped glycine | 450 - 550 | Thermolysis to produce a Cu-doped carbonaceous matrix. | mdpi.com |
| Gly-Cu 3.17% thermolysate | 500 | Final residue contains metallic Cu, CuO (tenorite), and Cu₂O (cuprite). | mdpi.com |
Electron Microscopy (SEM, TEM) for Morphological Analysis of this compound Composites
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology, size, and structure of this compound materials and their composites at the micro- and nanoscale.
SEM provides detailed images of the surface topography. It has been used to analyze the surface morphology of copper films after being treated with solutions containing glycine, revealing how the complexation reaction affects the surface. researchgate.netresearchgate.net For instance, SEM images can show changes in surface roughness and the formation of etch pits or passivation layers. researchgate.net
TEM offers higher resolution, allowing for the visualization of individual nanoparticles and their internal structure. TEM has been used to characterize composites formed from the thermolysis of Cu-doped glycine and to observe GLY-Cu²⁺ complexes adsorbed onto gold nanoparticles. mdpi.commdpi.com In studies of copper matrix composites, TEM is used to investigate the microstructure and the crucial interface between the copper matrix and reinforcing agents like graphene, which may be functionalized or interfaced via glycinate chemistry. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. When analyzing this compound, XPS provides critical insights into the oxidation state of the copper ion (Cu(I) or Cu(II)) and the chemical environment of the constituent elements (Copper, Oxygen, Nitrogen, and Carbon) on the surface of the complex.
The analysis of copper species by XPS can be complex due to the subtle differences in binding energies for Cu metal and Cu(I) species, and the presence of shake-up satellite peaks for Cu(II) species. researchgate.netsurfacesciencewestern.com For this compound, identifying the Cu(II) state is crucial. The Cu 2p spectrum for Cu(II) compounds typically shows a main peak (Cu 2p₃/₂) at a binding energy between 933 and 936 eV, accompanied by strong satellite peaks at higher binding energies (approximately 940-945 eV). researchgate.netxpsfitting.com The presence of these intense shake-up satellites is a definitive characteristic of the Cu²⁺ oxidation state. researchgate.net
In a study involving the adsorption of a glycine-Cu²⁺ complex on gold nanoparticles, XPS was used to confirm the presence and relative abundance of copper. mdpi.com The analysis identified a small percentage of copper on the surface, confirming the successful complex formation and adsorption. mdpi.com The binding energy of the main Cu 2p₃/₂ peak, along with the characteristic satellite structure, would be used to confirm that the copper within the complex is in the +2 oxidation state, as expected for this compound (Cu(NH₂CH₂COO)₂).
High-resolution scans of the C 1s, O 1s, and N 1s regions provide further information about the glycinate ligand. The C 1s spectrum can be deconvoluted to identify carbon in different chemical environments, such as the carboxylate group (COO⁻) and the alpha-carbon (α-C). Similarly, the O 1s and N 1s spectra confirm the presence of the carboxylate and amino groups coordinated to the copper center.
Table 1: Representative XPS Binding Energies for Copper Species
| Species | Cu 2p₃/₂ Binding Energy (eV) | Key Spectral Features |
|---|---|---|
| Cu(0) / Cu(I) | ~932.6 | Overlapping energies; distinguished by Auger parameter. researchgate.netxpsfitting.com |
| Cu(II) | ~933 - 936 | Presence of strong shake-up satellite peaks. researchgate.netkratos.com |
Data sourced from general XPS studies on copper compounds. Specific values for this compound may vary slightly.
Atomic Absorption Spectroscopy
Atomic Absorption Spectroscopy (AAS) is a robust and widely used analytical technique for the quantitative determination of specific elements in a sample. libretexts.org It is particularly well-suited for determining the copper content in this compound complexes with high accuracy and sensitivity. oiv.intnemi.govresearchgate.net The method is based on the principle that atoms of an element will absorb light at specific, characteristic wavelengths when they are atomized. libretexts.orgscribd.com
For the analysis of this compound, the complex would first be dissolved in a suitable solvent, typically an acidic solution, to ensure the copper is in an ionic form. nemi.gov This solution is then aspirated into a flame (commonly an air-acetylene flame), where it is atomized. oiv.intnemi.gov A hollow-cathode lamp containing copper emits a beam of light at the characteristic wavelength for copper (324.7 nm), which passes through the atomized sample in the flame. oiv.int The instrument measures the amount of light absorbed by the copper atoms, which, according to the Beer-Lambert law, is proportional to the concentration of copper in the sample. scribd.com
The accuracy of the method can be validated by analyzing certified reference materials or by comparing results with other techniques like ICP-AES. nih.gov AAS is highly specific and experiences minimal interference from other elements present in the matrix for copper analysis. nemi.gov
Table 3: Typical Instrumental Parameters for Copper Analysis by Flame AAS
| Parameter | Setting |
|---|---|
| Wavelength | 324.7 nm oiv.int |
| Lamp | Copper Hollow-Cathode Lamp oiv.int |
| Flame | Air-Acetylene oiv.intnemi.gov |
| Slit Width | 0.5 nm oiv.int |
| Lamp Current | 3.5 mA oiv.int |
| Detection Limit | ~10 µg/L nemi.gov |
Parameters are based on standard methods for copper determination. oiv.intnemi.gov
Inductively Coupled Plasma Atomic Emission Spectroscopy
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is another powerful technique for elemental analysis. wikipedia.org It offers several advantages over AAS, including its multi-element detection capability, wide linear dynamic range, and lower detection limits for many elements. whitman.edu
In ICP-AES, a liquid sample of dissolved this compound is introduced into a high-temperature plasma source, typically made of argon gas, with temperatures reaching 6,000 to 10,000 K. wikipedia.org At these extreme temperatures, the this compound complex is completely dissociated, and the copper atoms are atomized and excited to higher electronic energy levels. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. wikipedia.org The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of the element in the sample.
ICP-AES is used for the precise quantification of copper in various matrices and can simultaneously measure the concentrations of other metallic elements if present (e.g., in doped samples). researchgate.netzldm.ru The accuracy of the method is high, and while spectral interferences can occur, they are well-documented and can be corrected for using modern spectrometers. whitman.edu Comparisons between ICP-AES and AAS for the analysis of copper in serum samples have shown a very high correlation (r ≥ 0.958), though ICP-AES may yield slightly higher results. nih.gov
Table 4: Selected Analytical Lines for Copper in ICP-AES
| Wavelength (nm) | Type | Relative Intensity |
|---|---|---|
| 324.754 | Atom | Strong |
| 327.396 | Atom | Strong |
| 224.700 | Ion | Medium |
| 213.598 | Ion | Medium |
Analytical lines are chosen based on intensity and freedom from spectral interference.
Theoretical and Computational Investigations of Copper Glycinate
Quantum Chemical Methods and Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the properties of copper glycinate (B8599266). DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying the electronic structure, geometry, and reactivity of metal complexes. acs.orgnih.gov These methods have been applied to investigate various aspects of copper glycinate, from its basic structure to complex reaction mechanisms.
Geometry Optimization and Structure Modeling (Gas-Phase and Condensed-Phase)
Theoretical modeling has been employed to determine the most stable structures of this compound complexes. Like most amino acid complexes, glycinate acts as a bidentate ligand, forming a five-membered chelate ring with the copper atom through its amino nitrogen and a carboxylate oxygen. wikipedia.org The resulting tetracoordinate d⁹ complex predominantly assumes a square planar geometry around the copper ion, which is energetically more favorable than a tetrahedral arrangement. wikipedia.org
This coordination gives rise to two geometric isomers: cis and trans. wikipedia.org In the gas phase, DFT calculations have shown a small energetic preference for the trans isomer over the cis isomer. wpmucdn.com This preference is often attributed to reduced electrostatic repulsion between the carboxylate groups in the trans configuration. wpmucdn.com However, in aqueous solutions, studies indicate that both cis and trans isomers can coexist in equilibrium at room temperature. wpmucdn.comresearchgate.net
Quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have provided detailed structural information for both isomers in an aqueous environment. researchgate.net Furthermore, DFT studies investigating the co-adsorption of glycine (B1666218) and water on a Cu{110} surface revealed that under ultra-high vacuum conditions, a pure glycine monolayer is more stable than mixed glycine-water phases. nih.gov The geometry of adsorbed glycinate on a Cu{110} surface has been determined, showing bonding through the amino nitrogen and both carboxylate oxygen atoms to different surface copper atoms. reading.ac.uk
Table 1: Comparison of Calculated Isomer Stability
| Isomer | Phase | Relative Stability | Computational Method | Reference |
|---|---|---|---|---|
| trans-bis(glycinato)copper(II) | Gas Phase | More Stable | DFT | wpmucdn.com |
| cis-bis(glycinato)copper(II) | Gas Phase | Less Stable | DFT | wpmucdn.com |
Electronic Reaction Barrier Calculations for Cis-Trans Isomerization
The isomerization between the cis and trans forms of bis(glycinato)copper(II) has been a subject of significant computational investigation. Quantum chemical methods have been used to calculate the energy barrier for this transformation. For the anhydrous complex in the gas phase, a ring-twisting mechanism has been proposed as the most feasible pathway. acs.orgacs.org In this mechanism, both glycinate ligands remain bidentally coordinated to the central copper ion throughout the isomerization process. acs.orgacs.org
Calculations determined an electronic reaction barrier of approximately 7.9 kcal/mol for the cis to trans isomerization. acs.orgacs.org Ring-opening mechanisms, where one of the chelate rings temporarily breaks, were found to be energetically unfavorable. acs.orgacs.org The calculated isomerization rates suggest that in the gas phase, the cis isomer is only kinetically stable at very low temperatures (around 100 K) and spontaneously isomerizes to the more stable trans form at ambient temperatures. acs.orgacs.org This implies that the observed stability of the cis isomer in the solid state is primarily due to crystal packing effects. acs.orgacs.org In solution, experimental evidence combined with DFT calculations using a polarizable continuum model (PCM) confirmed that the trans isomer is stabilized near the freezing point. nih.gov
Table 2: Calculated Energy Barrier for Cis-Trans Isomerization
| Reaction | Proposed Mechanism | Calculated Barrier (kcal/mol) | Computational Method | Reference |
|---|
Potential Energy Landscape Analysis
The potential energy landscape (PEL) provides a comprehensive map of the possible conformations of a molecule and the energy barriers between them. For this compound, particularly when adsorbed on surfaces, the PEL can be quite flat, indicating the possibility of multiple local energy minima. acs.orgnih.gov This complexity makes traditional analysis based on a single harmonic potential well insufficient for fully describing the system's vibrational properties. acs.orgnih.gov
Studies of glycine on a Cu(110) surface have characterized the energy landscapes to understand the self-assembly mechanism. rsc.org Dynamic calculations are often necessary to explore these complex landscapes, as they can sample different regions and local minima. nih.gov The analysis of the PEL is crucial for understanding reaction dynamics and the stability of different adsorbed phases. nih.govrsc.org The interaction between glycinate molecules and the copper surface involves significant structural deformation, allowing the system to sample various configurations reminiscent of different local energy minima. acs.orgnih.gov
Molecular Mechanics Force Field Parametrization and Optimization
While quantum methods are highly accurate, their computational cost can be prohibitive for large systems or long simulations. Molecular mechanics (MM) offers a more efficient alternative, relying on a set of parameters known as a force field to describe the potential energy of a system. arxiv.org Accurate parametrization is critical for the reliability of MM simulations. acs.org
New molecular mechanics force fields have been specifically developed and parametrized for copper(II) amino acid complexes, including this compound. nih.gov This process involves optimizing the force field parameters against high-level quantum chemical data (such as B3LYP calculations) and experimental crystal structures. nih.gov The goal is to create a force field that can accurately predict the properties of both anhydrous and hydrated forms of cis and trans isomers. nih.gov A well-parametrized force field can effectively model the flexibility of the copper coordination polyhedron and reproduce experimental data such as bond lengths, valence angles, and unit cell dimensions with good accuracy. nih.gov Modern data-driven approaches, using graph neural networks trained on extensive DFT datasets, are also being developed to generate accurate and transferable force fields for a wide range of molecules. arxiv.orgrsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations follow the time evolution of a molecular system, providing insights into its dynamic behavior. This approach is particularly valuable for studying complex processes and properties that cannot be captured by static calculations. uzh.ch
First-Principles Molecular Dynamics for Vibrational Spectra and Anharmonicity
First-principles molecular dynamics (FPMD), where forces are calculated "on-the-fly" using quantum mechanics (typically DFT), is a powerful tool for studying the vibrational properties of this compound. uzh.ch FPMD is especially useful for systems with significant anharmonicity, such as those involving hydrogen bonds, where conventional normal-mode analysis based on the harmonic approximation fails. acs.orgnih.govcam.ac.uk
FPMD simulations have been used to obtain the vibrational spectra for glycinate adsorbed on a Cu{110} surface. nih.gov These simulations can capture the effects of the flat potential energy landscape and the hopping between multiple local minima. nih.gov The anharmonic frequencies calculated from FPMD simulations show better agreement with experimental results from techniques like reflection absorption infrared spectroscopy (RAIRS) compared to harmonic frequencies. nih.gov These studies have highlighted the influence of hydrogen bonding on the vibrational modes, noting that it can soften the N-H stretching modes while stiffening other modes like the C-N torsion. nih.gov The application of vibrational self-consistent field (VSCF) methods, based on DFT calculations, has also been explored to compute the anharmonic frequencies of glycine, showing reasonable agreement with experimental data. rsc.org
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Glycinate on Cu{110}
| Vibrational Mode Assignment | Experimental (RAIRS) | Calculated (AIMD) | Reference |
|---|---|---|---|
| NH₂ wagging + CN stretch | 1084 | 1085 | nih.gov |
| CC stretch | 969 | - | acs.org |
Analysis of Anisotropic Vibrations in Hydrogen-Bonded Networks
Molecular vibrations within systems featuring hydrogen-bonded networks, such as glycinate adsorbed on a copper surface, are expected to be significantly anharmonic. nih.govcam.ac.ukacs.org This anharmonicity makes conventional normal-mode analysis, which assumes a simple harmonic potential, an inadequate descriptor. nih.govcam.ac.ukacs.org Furthermore, the flat potential energy landscapes in such systems mean that multiple local-energy minima can be sampled, which further complicates analysis by standard methodologies. nih.govcam.ac.uk
To overcome these challenges, first-principles molecular dynamics (AIMD) has been employed to simulate the vibrational properties of glycinate on copper. nih.govcam.ac.ukacs.org These dynamic calculations can accurately reproduce the effects of highly anharmonic regions within the potential energy landscape. nih.gov Studies on glycinate adsorbed on a Cu{110} surface show that hydrogen bonding has a distinct impact on the vibrational spectra. nih.gov For instance, hydrogen bonds tend to soften the N-H stretching modes, as would be expected, but they can also lead to a stiffening of the C-N torsional mode and parts of the NH₂ rocking mode. nih.gov An additional, more indirect indicator of the intermolecular hydrogen-bonding interaction is the observed blue-shift (an increase in frequency) of the C-H stretching modes. nih.gov
The table below presents a comparison of calculated vibrational frequencies for glycinate on a Cu{110} surface with experimental data, highlighting the insights gained from computational analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| Antisymmetric CH₂ Stretch | 3070 | 2906 | Concurring |
| Symmetric CH₂ Stretch | 2980 | 2860 | Concurring |
| Data sourced from first-principles molecular dynamics simulations and reflection absorption infrared spectroscopy (RAIRS) experiments. acs.org |
Theoretical Studies of Thermal Ellipsoids
Theoretical calculations, particularly those using AIMD, are also instrumental in determining the thermal ellipsoids of atoms within a molecular structure. nih.govcam.ac.uk These ellipsoids represent the anisotropic displacement of atoms due to thermal vibration. For glycinate adsorbed on a copper surface, the calculated thermal ellipsoids are found to be significantly anisotropic. nih.gov This anisotropy is dramatically altered when the glycinate molecule is incorporated into a two-dimensional hydrogen-bonded network. nih.gov
The explicit formulas for the semi-axis lengths and rotation angles of thermal ellipsoids can be derived from the atomic displacement matrix generated during simulations. researchgate.net This information is valuable for benchmarking against future crystallographic analyses of overlayer structures and for a deeper analysis of molecular vibrations. nih.govresearchgate.net Computer codes have been developed specifically to calculate thermal ellipsoids from the output files of molecular dynamics simulations. cam.ac.uk
Chemical Reactivity and Exchange Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms and kinetics of chemical reactions involving this compound complexes.
Theoretical Studies of Axial Ligand Exchange on Glycinatocopper(II) Complexes (e.g., Water Exchange)
The exchange of ligands in the axial positions of glycinatocopper(II) complexes is a critical aspect of their reactivity, particularly in aqueous solutions. nih.govacs.org These complexes are known for having a diffusion-controlled exchange of axial ligands. nih.govacs.org Theoretical investigations using Density Functional Theory (DFT) have been conducted to study the mechanism of axial water exchange on these complexes. nih.govacs.org
Calculations that include explicitly coordinating water molecules and solvent models have shown that bis-glycinatocopper(II) complexes possess a four-coordinate planar structure. nih.govacs.org This geometry arises from the electronic properties of the Cu(II) ion, which drives the exclusion of water molecules from the axial positions. nih.govacs.org
Rate Constant Estimation via Gibbs Free Energy Calculations
To quantify the reactivity of the axial water exchange process, the rate constant can be estimated by calculating the Gibbs free energies of activation (ΔG‡) for the reaction pathway. nih.govacs.org Using this approach for the axial water exchange on a glycinatocopper(II) complex in an aqueous solution, the rate constant was calculated to be k = 3.61 x 10¹⁰ s⁻¹ at a temperature of 298.15 K. nih.govacs.org This calculated value is slightly larger than the rate constants observed experimentally for diffusion-controlled exchange of axial waters, which are typically in the order of 10⁹ s⁻¹. nih.govacs.org
Role of Jahn-Teller Effect in Copper(II) Coordination Geometry
This distortion typically manifests as a tetragonal elongation, where the two axial bonds are significantly longer than the four equatorial bonds. libretexts.orglibretexts.org In the case of bis-glycinatocopper(II) complexes, DFT calculations have shown that the Jahn-Teller effect is responsible for the stable four-coordinate planar structure, which excludes axial water ligands. nih.govacs.org The coordination of water molecules at the axial positions would induce a discrepancy in the ligand field splittings of the inner 3d and outer 4d orbitals of the Cu(II) cation, which is energetically unfavorable. nih.gov This electronic effect is a key determinant of the structure and reactivity of copper(II) glycinate.
Computational Modeling of Interfacial Processes in Electrochemical Systems
Computational modeling is crucial for understanding the complex interfacial processes that occur in electrochemical systems, such as those involving this compound. rsc.orgruhr-uni-bochum.de These processes include ion and electron transfer, adsorption and desorption of molecules, and the restructuring of the electrode-electrolyte interface. rsc.org
First-principles simulations of glycinate adsorbed on a Cu{110} surface provide a molecular-level picture of the interactions at a solid-liquid interface. nih.gov Furthermore, computational models have been used to investigate the electrochemical synthesis of glycine from simpler precursors on copper-based electrodes. acs.org These models help elucidate reaction mechanisms, such as the reduction of oxalic acid to glyoxylic acid and its subsequent reaction with a nitrogen source to form glycine. acs.org Advanced methods, such as potential-dependent DFT, allow for the ab initio calculation of key electrochemical properties like redox potentials, providing a robust toolbox for investigating the reactivity and degradation processes at electrochemical interfaces. rsc.org
Solution Chemistry and Equilibrium Studies of Copper Glycinate Systems
Complexation Equilibria and Stability Constants
The interaction between copper(II) ions and glycine (B1666218) in solution leads to the formation of various complex species. The stability of these complexes is quantified by their stability constants, which are determined using techniques like potentiometry and spectrophotometry.
Potentiometric titrations are a primary method for determining the stability constants of metal-ligand complexes. libretexts.orgresearchgate.net By monitoring the pH of a solution containing copper(II) ions and glycine as a function of added base, the stepwise formation constants (K₁) and (K₂) for the Cu(gly)⁺ and Cu(gly)₂ complexes can be calculated. lmaleidykla.lt These constants represent the equilibrium for the following reactions:
Cu²⁺ + gly⁻ ⇌ Cu(gly)⁺ (K₁)
Cu(gly)⁺ + gly⁻ ⇌ Cu(gly)₂ (K₂)
Spectrophotometric methods, particularly UV-Vis spectroscopy, are also employed to study these equilibria. nih.govcore.ac.ukyoutube.com The formation of copper-glycinate complexes results in a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorptivity of the solution, which can be correlated with the concentration of the different complex species. nih.govresearchgate.net Window factor analysis of visible spectra from pH titrations has been used to extract the concentration profiles and spectral absorptivities of four copper species: Cu²⁺, CuGlyH²⁺, CuGly⁺, and CuGly₂. nih.gov
| Method | Ionic Strength (M) | Temperature (°C) | log β₂ | Reference |
| Potentiometry | 0.10 (NaClO₄) | 25 | 15.04 | nih.gov |
| Potentiometry | 0.1 (KNO₃) | 37 | 15.23 | iupac.org |
| Potentiometry | 0.05 (KNO₃) | Not Specified | 15.54 | nih.gov |
| Spectrophotometry | Not Specified | Not Specified | 15.0 | ias.ac.in |
This table presents a selection of reported values and is not exhaustive. The experimental conditions significantly influence the determined stability constants.
The speciation of copper-glycinate complexes is highly dependent on the pH of the solution. nih.govresearchgate.net At low pH values (below 2), copper exists predominantly as the free hydrated Cu²⁺ ion, and glycine is in its fully protonated form (⁺H₃NCH₂COOH). As the pH increases, the carboxyl group of glycine deprotonates, and the formation of the mono-glycinate complex, [Cu(gly)]⁺, begins. core.ac.uk With a further increase in pH, the amino group deprotonates, leading to the formation of the more stable bis-glycinate complex, [Cu(gly)₂]. core.ac.uknih.gov In neutral to alkaline solutions, the neutral [Cu(gly)₂] complex is the predominant species. ias.ac.in
Species distribution diagrams, constructed from stability constant data, illustrate the percentage of each copper species present as a function of pH. These diagrams typically show that the formation of [Cu(gly)]⁺ peaks in the acidic to neutral pH range, while [Cu(gly)₂] becomes the dominant species at pH values above 6. nih.gov
While copper(II) complexes are the most common, the formation of copper(I)-glycinate complexes can occur in alkaline environments, particularly in the presence of a reducing agent or through disproportionation reactions. lmaleidykla.ltresearchgate.net The equilibrium between Cu(II) and Cu(I) is influenced by the pH and the concentration of glycine. lmaleidykla.ltlmaleidykla.lt Studies have shown that the amount of Cu(I) generated at a copper metal interface increases with both increasing pH and glycine concentration. lmaleidykla.lt
The stability of Cu(I)-glycine complexes has been investigated using electrochemical methods. For instance, zero-current potentiometry has been used to determine the stability constant for the monoligand Cu(I)-glycine complex, with a reported log β₁ value of 6.75. researchgate.net In alkaline solutions, the formation of Cu(I)-glycine complexes is favored, whereas Cu⁺ aqua-ions are more characteristic of acidic conditions. lmaleidykla.ltlmaleidykla.lt It has been proposed that the final product of equilibration in an alkaline Cu | Cu(II), glycine system is a monoligand Cu(I) complex, CuL (where L is the glycinate (B8599266) anion). lmaleidykla.lt There is also a thermodynamic possibility for the formation of cuprous oxide (Cu₂O) in these systems. researchgate.net
Mixed-Ligand Complex Formation
In biological systems, copper ions are rarely coordinated to a single type of ligand. The formation of mixed-ligand complexes, where copper is bound to glycinate and another biological ligand, is therefore of significant interest.
Copper(II)-glycinate can form ternary complexes with other amino acids and biologically relevant ligands such as taurine (B1682933), citrate (B86180), and succinate (B1194679). The formation and stability of these mixed-ligand complexes have been investigated, often using potentiometric methods.
For example, studies on the copper(II)-glycylglycinate-taurine system have shown the formation of a ternary complex, [Cu(Gly-GlyH₋₁)(taurine)]⁻, with a logarithmic stability constant (log K) of 2.95. In this complex, taurine likely acts as a monodentate N-donor ligand.
The interaction of copper(II) citrate and copper(II) succinate with amino acids, including glycine, has also been explored. Simultaneous equilibria calculations suggest the formation of mixed-ligand complexes in copper(II) succinate-amino acid systems. tandfonline.com In contrast, the formation of such complexes is not predicted in copper(II) citrate-amino acid systems under similar conditions. tandfonline.com The addition of amino acids generally increases the solubility of both copper(II) citrate and copper(II) succinate. tandfonline.com
Table 2: Stability Constants for Selected Ternary Copper(II)-Glycinate-Ligand Complexes
| Primary Ligand | Secondary Ligand | Ternary Complex | log K | Reference |
| Glycylglycinate | Taurine | [Cu(Gly-GlyH₋₁)(taurine)]⁻ | 2.95 | |
| Oxalate | Glycinate | [Cu(ox)(gly)]⁻ | 12.93 (log β) | ias.ac.in |
This table provides examples of stability constants for ternary complexes. The nature of the primary and secondary ligands significantly affects the stability of the resulting ternary complex.
The formation of ternary copper-glycinate complexes can be monitored by various spectroscopic techniques, including UV-Vis, infrared (IR), and electron paramagnetic resonance (EPR) spectroscopy. These methods provide insights into the coordination environment of the copper ion upon the addition of a second ligand.
UV-Vis spectroscopy is particularly useful for observing changes in the d-d electronic transitions of the copper(II) ion. The addition of a second ligand to a copper-glycinate solution can lead to a shift in the λmax and a change in the molar absorptivity, indicating the formation of a new complex with a different coordination geometry or ligand field strength. For instance, in the study of copper(II) succinate-glycine systems, the shift in λmax towards that of copper(II) glycinate suggests the formation of mixed-ligand species. tandfonline.com
Infrared spectroscopy can provide evidence for the coordination of the functional groups of the secondary ligand. Changes in the vibrational frequencies of the carboxylate and amino groups of both glycine and the incoming ligand can indicate their involvement in the coordination sphere of the copper ion.
Interfacial Processes and Electrochemical Behavior
The interaction between a copper electrode and a glycine-containing solution is a complex process involving the establishment of equilibrium at the interface and various heterogeneous reactions. These phenomena are critical in understanding the electrochemical behavior of copper in such systems.
Kinetics of Equilibrium Processes at Copper Electrode-Solution Interfaces
When a copper electrode is introduced into a solution containing Cu(II) and glycine, a series of equilibration processes are initiated at the electrode-solution interface. lmaleidykla.ltlmaleidykla.lt The electroreduction of Cu(II) compounds typically proceeds through two consecutive one-electron stages, leading to the formation of stable intermediate Cu(I) products. lmaleidykla.ltlmaleidykla.lt These Cu(I) species also form under open-circuit conditions. lmaleidykla.ltlmaleidykla.lt
The fundamental equilibrium established at the interface is:
Cu²⁺ + Cu ⇌ 2Cu⁺ lmaleidykla.ltlmaleidykla.lt
In systems with simple Cu(II) salts, the conversion of Cu²⁺ to Cu⁺ is minimal, approximately 1%. lmaleidykla.ltlmaleidykla.lt However, in the presence of ligands like glycine that form stable complexes with both Cu²⁺ and Cu⁺, the fraction of Cu(II) transformed into Cu(I) can be significantly higher. lmaleidykla.ltlmaleidykla.lt
Studies utilizing the Electrochemical Quartz Crystal Microbalance (EQCM) method have shown that under open-circuit conditions, the electrochemical dissolution of the copper electrode occurs at potentials approximately 60–70 mV higher than their equilibrium values. lmaleidykla.ltlmaleidykla.lt The generation of Cu⁺ ions follows the principles of pseudo-first-order processes. lmaleidykla.ltlmaleidykla.lt The rate constant for this process has been determined to be approximately 2 × 10⁻⁴ s⁻¹. lmaleidykla.ltlmaleidykla.lt It is proposed that the final product of this equilibration is a monoligand complex of Cu(I) with glycinate (CuL, where L⁻ is the glycinate anion). lmaleidykla.ltlmaleidykla.lt
The concentration of Cu(I) compounds at the interface is influenced by both the pH of the solution and the concentration of the ligand (glycine). lmaleidykla.ltlmaleidykla.lt An increase in either of these factors leads to a higher amount of Cu(I) compounds. lmaleidykla.ltlmaleidykla.lt
| Parameter | Value | Conditions |
| Potential Difference | 60–70 mV higher than equilibrium | Open-circuit |
| Cu⁺ Generation Rate Constant | ~2 × 10⁻⁴ s⁻¹ | Pseudo-first order process |
| Final Equilibration Product | Monoligand complex of Cu(I) (CuL) | - |
Heterogeneous Reaction Pathways in Alkaline Solutions
In alkaline solutions, the heterogeneous reactions at the copper-glycinate interface are multifaceted. The primary heterogeneous reaction involves the interaction between dissolved Cu²⁺ ions and the solid copper electrode to form Cu⁺ ions, which then form complexes with glycine. lmaleidykla.lt
The key reaction occurring at the interface is:
Cu²⁺ + Cu → 2Cu⁺ lmaleidykla.lt
Following this, Cu⁺ ions react with the glycinate anion (L⁻) to form Cu(I) complexes. lmaleidykla.lt It is suggested that the monoligand complex, CuL, is a significant product. lmaleidykla.lt
Furthermore, there is a thermodynamic possibility for the formation of cuprous oxide (Cu₂O) in the system, which can introduce additional reaction pathways. lmaleidykla.ltlmaleidykla.lt The presence of oxidizing agents can further influence the pathways. For instance, in some leaching processes, an oxidizing environment facilitates the conversion of Cu⁺ to Cu²⁺, which then readily forms stable complexes with glycinate. mdpi.com
The pH of the solution plays a crucial role in the stability of the copper glycinate complexes and the potential for the precipitation of copper oxides. researchgate.net At pH values above 11, the stability of this compound may decrease, leading to the precipitation of species like CuO and Cu₂O. researchgate.net
| Reactants | Products | Conditions/Notes |
| Cu²⁺, Cu(s) | 2Cu⁺ | Heterogeneous reaction at the electrode-solution interface. lmaleidykla.lt |
| Cu⁺, Glycinate (L⁻) | CuL (monoligand complex) | Formation of stable Cu(I) complex. lmaleidykla.lt |
| Cu, Glycine, Oxidizing Agent | Soluble Copper-Glycinate Complexes | Facilitated by the conversion of Cu⁺ to Cu²⁺. mdpi.com |
| This compound | CuO, Cu₂O | Potential precipitation at pH > 11. researchgate.net |
Mechanistic Insights into Animal Nutrition and Metabolism
This compound, an organic chelate of copper, has been the subject of extensive research to elucidate its mechanisms of action within biological systems, particularly in the context of animal nutrition. As a chelated trace mineral, it is formed by the bonding of a soluble copper salt with the amino acid glycine. This structure is thought to influence its absorption, bioavailability, and subsequent metabolic impact compared to inorganic copper sources.
The primary advantage attributed to this compound over inorganic sources like copper sulfate (CuSO₄) is its enhanced bioavailability. Research in livestock nutrition indicates that the chelated structure of this compound protects the mineral from forming insoluble complexes in the gastrointestinal tract, thereby increasing its potential for absorption. asm.org
In finishing pigs, studies have demonstrated that those receiving organic copper in the form of this compound retained more copper and excreted less of it compared to pigs supplemented with inorganic copper sulfate. nih.gov This suggests a higher bioavailability of the organic form. The contents of copper in the liver and bile of pigs were observed to be highest in the this compound group, followed by copper proteinate and then copper sulfate. nih.gov
Similarly, in growing pigs, the apparent total tract digestibility of copper was significantly higher in those fed organic copper sources compared to pigs fed copper sulfate. asm.org However, the relative bioavailability can be influenced by other dietary factors. In beef steers fed diets high in antagonists like sulfur and molybdenum, the results have been variable. One study reported the relative bioavailability of this compound to be 82% compared to copper sulfate based on liver copper concentrations, potentially due to the lower solubility of the glycinate form in the ruminal pH. slideshare.netnih.govresearchgate.net Conversely, another study under different antagonistic pressure found the bioavailability of this compound to be similar to copper sulfate, at 115%. rsc.org
The proposed mechanism for this enhanced bioavailability is that the copper-glycine chelate is more stable at the low pH of the upper gastrointestinal tract. nih.gov This stability may allow it to be absorbed intact or at least deliver copper more efficiently to the intestinal lining for absorption, bypassing some of the antagonistic interactions that inorganic copper ions face. nih.gov
Table 1: Comparative Bioavailability of this compound vs. Copper Sulfate in Livestock
| Species | Parameter | This compound Finding | Copper Sulfate Finding | Reference |
|---|---|---|---|---|
| Finishing Pigs | Copper Retention | Higher | Lower | nih.gov |
| Finishing Pigs | Fecal Copper Excretion | Lower | Higher | nih.gov |
| Finishing Pigs | Liver & Bile Copper Content | Highest | Lowest | nih.gov |
| Growing Pigs | Apparent Total Tract Digestibility | Increased | Baseline | asm.org |
| Beef Steers (High Antagonists) | Relative Bioavailability (Liver Cu) | 82% | 100% (Standard) | slideshare.netnih.gov |
| Beef Steers (Antagonists Present) | Relative Bioavailability (Liver Cu) | 115% (Not statistically different) | 100% (Standard) | rsc.org |
The source of dietary copper can significantly influence the homeostasis and tissue distribution of other essential trace minerals, primarily due to competitive interactions at the absorptive level. Supplementing broiler diets with this compound has been shown to affect the excretion and retention of minerals like iron (Fe), zinc (Zn), and manganese (Mn).
One study found that the addition of this compound to broiler diets had a significant effect on reducing the amount of iron, copper, and zinc excreted in droppings when compared to diets supplemented with copper sulfate. nih.gov Specifically, this compound supplementation reduced the amount of excreted iron by approximately 8% and copper by about 5% compared to the recommended dose of copper sulfate. nih.gov This suggests that the form of copper influences the absorption and retention of other minerals.
In growing pigs, a diet supplemented with this compound improved the apparent total tract digestibility not only of copper but also of iron and manganese compared to a copper sulfate supplemented diet. drugbank.com This led to decreased fecal concentrations of these three minerals, indicating a more efficient uptake and utilization, which can alter their distribution in various tissues. drugbank.com The improved absorption of these minerals when delivered with an organic copper source points to a less antagonistic interaction in the gut compared to the free copper ions released from inorganic sources.
Table 2: Effect of this compound on Other Trace Minerals Compared to Copper Sulfate
| Species | Mineral | Parameter | Finding with this compound | Reference |
|---|---|---|---|---|
| Broilers | Iron (Fe) | Fecal Excretion | Reduced by ~8% | nih.gov |
| Broilers | Zinc (Zn) | Fecal Excretion | Reduced | nih.gov |
| Growing Pigs | Iron (Fe) | Apparent Total Tract Digestibility | Improved | drugbank.com |
| Growing Pigs | Manganese (Mn) | Apparent Total Tract Digestibility | Improved | drugbank.com |
| Growing Pigs | Iron (Fe) | Fecal Content | Decreased | drugbank.com |
| Growing Pigs | Manganese (Mn) | Fecal Content | Decreased | drugbank.com |
Dietary copper sources have distinct effects on the composition and metabolic activity of the intestinal microbiome. Research comparing this compound to copper sulfate has revealed that the organic form may confer more beneficial effects on the gut microbial environment.
In finishing pigs, supplementation with this compound was associated with an increased abundance of Clostridiaceae_1 in the colonic content compared to copper sulfate. drugbank.com Another study in growing pigs found that the ratio of Firmicutes to Bacteroidetes, a key indicator of gut microbiome balance, was higher in treatments with added copper, particularly in the this compound group. nih.gov Furthermore, microbial diversity was noted to be lowest in pigs receiving a high dose of copper sulfate, suggesting that organic copper provides benefits to the intestinal microflora. nih.gov
More detailed analysis of the fecal microbiome in growing pigs has shown that the relative abundances of several beneficial bacterial genera are significantly higher in groups supplemented with this compound. These include Prevotella, which is involved in the degradation of complex plant polysaccharides, as well as Lactobacillus and Megasphaera, which are known short-chain fatty acid (SCFA) producers. In contrast, a study in rabbits found that organic copper sources, including this compound, led to lower levels of SCFAs such as acetic acid, butyric acid, and propionic acid in the cecum compared to inorganic sources. This highlights that the effects of copper sources on microbial metabolism can be species-specific.
Table 3: Modulation of Intestinal Microbiome by this compound in Pigs
| Microbial Parameter | Effect of this compound Supplementation | Comparison Group | Reference |
|---|---|---|---|
| Relative Abundance of Clostridiaceae_1 (Colon) | Increased | Copper Sulfate | drugbank.com |
| Firmicutes to Bacteroidetes Ratio | Higher | Copper Sulfate | nih.gov |
| Relative Abundance of Prevotella | Significantly Higher | Copper Sulfate & Basal Diet | |
| Relative Abundance of Lactobacillus | Significantly Higher | Copper Sulfate & Basal Diet | |
| Relative Abundance of Megasphaera | Significantly Higher | Copper Sulfate & Basal Diet | |
| Overall Microbial Diversity | Higher | High-dose Copper Sulfate | nih.gov |
Copper is an essential trace element for the proper functioning of the immune system, and its source can modulate immune responses. Studies in avian species, particularly broiler chickens, have demonstrated that this compound can have a stimulatory effect on both cellular and humoral immunity.
Research indicates that supplementation with copper-glycine chelates activates the cellular immune response. This is evidenced by an increase in the percentage of peripheral blood T lymphocyte populations, including CD3+CD4+ (T helper cells) and CD3+CD8+ (cytotoxic T cells). Furthermore, an increase in CD25+ T cells, which are activated T cells, and cells expressing MHC class II molecules has been observed, pointing to a general activation of the cellular immune system. A key cytokine associated with the Th1 cellular response, Interleukin-2 (IL-2), was also found to be elevated in chickens receiving copper-glycine chelates.
On the humoral side, this compound supplementation promotes the secretion of both pro- and anti-inflammatory cytokines. It also leads to an increased synthesis of immunoregulatory acute phase proteins in the liver, such as serum amyloid A (SAA) and alpha-1-acid glycoprotein (α-AGP). This indicates a broad stimulatory effect on humoral immune mechanisms. The increased bioavailability of copper from the glycinate form is thought to contribute to these enhanced immune-modulating effects compared to inorganic sources.
Table 4: Immunomodulatory Effects of this compound in Broiler Chickens
| Immune Parameter | Branch of Immunity | Effect Observed with this compound | Reference |
|---|---|---|---|
| CD3+CD4+ T Lymphocytes (%) | Cellular | Increased | |
| CD3+CD8+ T Lymphocytes (%) | Cellular | Increased | |
| CD25+ T Lymphocytes (%) | Cellular | Increased | |
| Interleukin-2 (IL-2) Concentration | Cellular (Cytokine) | Increased | |
| Serum Amyloid A (SAA) Synthesis | Humoral (Acute Phase Protein) | Increased | |
| Alpha-1-acid Glycoprotein (α-AGP) Synthesis | Humoral (Acute Phase Protein) | Increased | |
| Pro- and Anti-inflammatory Cytokines | Humoral (Cytokines) | Secretion Promoted |
The absorption of copper from the intestine is a regulated process involving specific transporter proteins. The source of copper appears to influence the expression of these transporters. While inorganic copper is primarily absorbed as free ions via transporters like copper transporter 1 (CTR1), organic forms like this compound may utilize additional pathways.
In finishing pigs, supplementation with copper from any source (glycinate, proteinate, or sulfate) led to a down-regulation of the primary copper import transporter, CTR1, and the export transporter, ATPase copper transporting alpha (ATP7A), in the jejunal mucosa compared to a control diet. This suggests a homeostatic mechanism to prevent copper overload. However, a significant finding was the up-regulation of other transporters in the organic copper groups. Specifically, the alanine-serine-cysteine transporter, type-2 (ASCT2), was significantly up-regulated in the this compound treatment. nih.gov
This modulation suggests that this compound may be absorbed, at least in part, through amino acid transport systems, in addition to or instead of the canonical CTR1 pathway. The upregulation of ASCT2 in the presence of this compound supports the hypothesis that the chelate can be transported intact or that the glycine moiety influences the expression of its corresponding transporter, facilitating copper entry into the enterocyte. This alternative absorption route could contribute to the higher bioavailability of this compound by bypassing some of the limitations and competitive inhibitions associated with the CTR1 pathway.
Table 5: Modulation of Intestinal Transporter Gene Expression by Copper Sources in Finishing Pigs
| Transporter | Function | Effect in this compound Group | Effect in Copper Sulfate Group | Reference |
|---|---|---|---|---|
| CTR1 (Copper Transporter 1) | Copper Ion Import | Down-regulated (vs. Control) | Down-regulated (vs. Control) | nih.gov |
| ATP7A (Copper-transporting ATPase α) | Copper Ion Export | Down-regulated (vs. Control) | Down-regulated (vs. Control) | nih.gov |
| PepT1 (Peptide Transporter 1) | Peptide Import | No significant change | No significant change | nih.gov |
| ASCT2 (Amino Acid Transporter) | Amino Acid Import | Significantly Up-regulated | No significant change | nih.gov |
Biochemical Interactions with Biomacromolecules
The biological activity of copper, delivered via this compound, is fundamentally dependent on its interaction with various biomacromolecules, particularly proteins. Once absorbed, the copper ion is the biochemically active component that participates in a range of enzymatic reactions and structural roles.
The primary role of copper is to act as a catalytic cofactor in numerous metalloenzymes, often referred to as cuproenzymes. In these proteins, the copper ion is intricately coordinated within the enzyme's active site, typically bound to the side chains of amino acid residues such as histidine, cysteine, methionine, and glutamate. This precise coordination is critical for the enzyme's structure and catalytic function.
Key cuproenzymes include:
Cytochrome c oxidase: A terminal enzyme in the electron transport chain, essential for cellular respiration.
Superoxide (B77818) Dismutase (SOD1): A critical antioxidant enzyme that neutralizes superoxide radicals, protecting cells from oxidative damage.
Lysyl oxidase: Necessary for the cross-linking of collagen and elastin, which is vital for the formation and integrity of connective tissues.
Tyrosinase: A key enzyme in the synthesis of melanin, the pigment responsible for coloration.
The delivery of copper to these enzymes is a highly regulated process. The this compound complex serves as a delivery vehicle to the intestinal cells. Once inside the body, the copper ion is transferred by specific chaperone proteins, such as ATOX1 and CCS, which safely traffic the copper to target apoenzymes (enzymes lacking their cofactor), converting them into functional holoenzymes. This prevents free copper ions from engaging in non-specific, potentially toxic interactions.
The catalytic activity of copper in many of these enzymes relies on its ability to cycle between its two primary oxidation states: cuprous (Cu¹⁺) and cupric (Cu²⁺). This redox cycling allows copper to facilitate electron transfer reactions, which are central to its biological functions. While essential, an excess of free, redox-active copper can be detrimental, as it can catalyze the formation of reactive oxygen species, leading to oxidative damage to lipids, proteins, and DNA. It can also induce protein aggregation by binding non-specifically to susceptible amino acid residues, disrupting protein structure and function.
Applications and Emerging Research Areas of Copper Glycinate
Agricultural Applications: Advanced Nutrient Delivery Systems
In agriculture, copper is an essential micronutrient vital for numerous plant functions, including photosynthesis, respiration, and enzyme activity. basf.comresearchgate.net However, its availability in soil can be limited. Copper glycinate (B8599266) serves as a highly efficient method for delivering this crucial element to crops.
Copper glycinate functions as a chelated micronutrient, a form that offers significant advantages for plant uptake. researchgate.net Chelation protects the copper ion from interacting with other soil components that might render it insoluble and unavailable to the plant. basf.com This stability and solubility make it an ideal candidate for microfertilizers. researchgate.netresearchgate.net
One of the most effective application methods is pre-sowing seed encrustation. researchgate.net This technique involves coating seeds with a layer containing beneficial substances, including micronutrients like this compound. researchgate.net Research has shown that using this compound for seed encrustation is a cost-effective and environmentally sound approach to boost germination and early plant growth. researchgate.netresearchgate.net Laboratory studies on winter barley seeds demonstrated that treatment with this compound led to a significant increase in germination rates, exceeding the control group by 9–27%. researchgate.netmipolytech.education This method ensures that the essential micronutrient is available to the plant from the very beginning of its life cycle. researchgate.net In contrast, studies using other copper compounds, such as copper ethylenediaminetetraacetate, showed no significant effect on germination, highlighting the superior efficacy of the glycinate chelate in this application. researchgate.netmipolytech.education
Table 1: Effect of this compound on Winter Barley Seed Germination
| Treatment Group | Application Rate (per 1 ton of grain) | Germination Increase vs. Control | Reference |
| This compound | 20 g of copper | 9–27% | researchgate.net, mipolytech.education |
| This compound | 40 g of copper (twice concentrated) | Less effective than 20g rate | mipolytech.education |
| Copper Ethylenediaminetetraacetate | Not specified | No significant effect | researchgate.net, mipolytech.education |
| Control | Distilled water | Baseline | researchgate.net, mipolytech.education |
Mechanisms of Enhanced Plant Absorption and Nutrient Accumulation
The enhanced absorption of this compound by plants is attributed to its chelated structure. basf.comresearchgate.net In conventional soil applications, inorganic copper salts can easily become bound to soil particles or form insoluble precipitates, especially in alkaline or organic-rich soils, making the copper unavailable to plant roots. mdpi.com The glycine (B1666218) ligand in this compound envelops the copper ion, effectively shielding it from these adverse interactions. basf.comresearchgate.net
This chelation results in several benefits:
High Solubility: this compound is readily soluble in water, which is essential for its uptake by plant roots and for its application in foliar sprays. researchgate.netresearchgate.net
Improved Permeability: As a complex with an organic ligand, this compound is thought to have better permeability through the biological membranes of root cells compared to free copper ions. researchgate.net
Efficient Translocation: Once absorbed, the chelated form facilitates more efficient transport and mobilization of copper within the plant's vascular tissues (xylem and phloem), ensuring it reaches areas of high metabolic activity, such as young leaves and developing seeds. nih.govlovelandproducts.com
The general mechanism for copper uptake in many plants involves the reduction of copper(II) to copper(I) at the root surface by enzymes like ferric reductase oxidases (FROs), followed by transport into the root cells via high-affinity copper transporters (COPT proteins). mdpi.comnih.gov By delivering copper in a stable, soluble form directly to the root zone or leaf surface, this compound ensures a more reliable supply for these transport systems, leading to better nutrient accumulation and preventing deficiencies that can impair critical functions like chlorophyll (B73375) production. researchgate.netlovelandproducts.com
Environmental and Industrial Technologies
The unique chemical properties of this compound are being leveraged to develop more sustainable and efficient industrial processes, from metal extraction to catalysis.
Hydrometallurgy, the extraction of metals from ores using aqueous solutions, is increasingly sought as a more environmentally friendly alternative to traditional smelting (pyrometallurgy). mdpi.com Glycine, which forms the copper-glycinate complex during leaching, has emerged as a promising "green" lixiviant (leaching agent) for copper extraction. mdpi.comresearchgate.net
The process typically involves using an alkaline glycine solution, sometimes combined with an oxidizing agent like hydrogen peroxide, to selectively dissolve copper minerals from ores or concentrates. mdpi.comresearchgate.net Research has demonstrated the effectiveness of this system. For instance, in one study, a glycine-hydrogen peroxide solution achieved a 96.3% dissolution of the copper mineral malachite in just 60 minutes and 69.7% from another copper mineral in 150 minutes. mdpi.comscilit.combohrium.com This represents a significant optimization of reaction time compared to other methods. mdpi.com Another study showed that 98% of total copper could be dissolved from a copper-gold concentrate within 48 hours using a glycine-peroxide lixiviant at ambient temperature. researchgate.net
The key advantages of using glycine in these processes include:
Environmental Friendliness: Glycine is biodegradable and has low toxicity. mdpi.comresearchgate.net
Selectivity: Alkaline glycine solutions can selectively leach copper over other metals like iron, which is a common challenge in traditional acid leaching. researchgate.netmdpi.com
Reduced Reagent Consumption: The process can be more efficient and reduce the need for harsh chemicals like sulfuric acid. mdpi.com
Table 2: Copper Leaching Efficiency with Glycine-Based Systems
| Mineral/Ore Source | Leaching System | Leaching Time | Copper Extraction Rate | Reference |
| Malachite (Cu₂CO₃(OH)₂) | Glycine + H₂O₂ | 60 min | 96.3% | mdpi.com, scilit.com |
| Copper Mineral (MC - Cu₂O) | Glycine + H₂O₂ | 150 min | 69.7% | mdpi.com, scilit.com |
| Copper-Gold Concentrate | Glycine + H₂O₂ | 48 hours | 98.0% | researchgate.net |
Development of Copper-Doped Carbonaceous Composites for Catalysis and Adsorption
This compound can serve as a precursor for creating advanced composite materials. Specifically, it can be used in the synthesis of copper-doped carbonaceous materials, which have shown significant potential in catalysis and adsorption. nih.gov These materials combine the high surface area and porous structure of carbon with the catalytic or reactive properties of copper.
For example, novel copper-doped carbon nanodots have been fabricated from waste materials and have demonstrated superior photocatalytic activity. nih.gov In these composites, the presence of copper ions can act as electron acceptors, enhancing the catalytic ability of the carbon dots by facilitating the transfer of photogenerated electrons. nih.gov This property was leveraged to achieve a 97.8% degradation of methylene (B1212753) blue dye under visible light in 30 minutes. nih.gov Such research points to a dual benefit: the high-value reuse of waste and the creation of effective materials for environmental remediation, such as degrading organic pollutants in water. nih.gov
In the field of material science, this compound is studied as a coordination polymer. nih.govresearchgate.netnih.gov A coordination polymer consists of metal ions linked together by organic ligands to form one-, two-, or three-dimensional networks. nih.govutm.md The structure of copper(II) glycinate has been identified as a two-dimensional coordination polymer where copper centers are chelated by two glycine ligands in a trans-square-planar configuration. nih.govnih.gov These 2D networks are further linked by hydrogen bonds to form a three-dimensional structure. nih.gov
The study of the mechanical properties of such coordination polymers is crucial for applications where structural integrity is important. Research using high-pressure synchrotron powder X-ray diffraction has been conducted on this compound hydrate (B1144303) to understand its response to compression. researchgate.net These studies determined its bulk modulus to be approximately 13.9 GPa, a value comparable to that of small organic drug crystals. researchgate.net Such data are vital for industrial processes like the tableting of dietary supplements, providing quantitative information needed for proper formulation and manufacturing. researchgate.net
Applications in Solar Energy and Water Treatment (as Organo-Metallic Compounds)
While direct, large-scale applications of the specific compound this compound in solar energy are not extensively documented, the foundational components of this organo-metallic compound—copper and organic linkers—are central to innovations in the field. Copper's high electrical conductivity and durability make it a critical material in solar photovoltaic (PV) systems. belmontmetals.commetal.com It is extensively used for wiring, busbars that collect electrical current from photovoltaic cells, and in the components of inverters that convert DC to AC electricity. belmontmetals.commetal.com Furthermore, copper is a key constituent in advanced thin-film solar cells, specifically Copper Indium Gallium Selenide (CIGS) cells, which are known for their high energy conversion efficiency. copper.org The principles of using organo-metallic structures are being explored to create novel materials for solar applications, although research specifically detailing this compound for this purpose is still an emerging area.
In the realm of water treatment, the focus lies on the development of advanced materials for the removal of contaminants. Glycine-based metal-organic frameworks (MOFs), including those containing copper, are showing significant promise as effective adsorbents. The porous nature and functionalizable structure of these materials make them ideal for trapping pollutants. For instance, glycine-modulated MOFs have been synthesized and tested for the removal of dyes like methylene blue from water. researchgate.net The mechanism involves adsorption and subsequent photocatalytic degradation of the pollutant. researchgate.net Similarly, glycine derivative-functionalized MOFs have been successfully used to remove heavy metal ions, such as cobalt (II), from aqueous solutions, demonstrating high adsorption capacities. cornell.eduresearchgate.net These applications highlight the potential of using the structural and chemical properties of copper- and glycine-based compounds for environmental remediation.
Innovative Materials Science Research
A significant area of materials science research involves the design and synthesis of biocompatible Metal-Organic Frameworks (Bio-MOFs) using amino acids as organic linkers. Glycine, as the simplest amino acid, is a prime candidate for constructing these frameworks. A notable example is a porous this compound compound, designated Bio-MOF-29, synthesized via a hydrothermal method. eajournals.orgeajournals.orgscirp.org
Structural characterization using single-crystal X-ray diffraction (XRD) revealed that Bio-MOF-29 crystallizes in an orthorhombic system. eajournals.orgeajournals.orgscirp.org In its asymmetric unit, the central copper cation is coordinated with one water molecule and two bidentate glycinate ligands, creating a distorted octahedral geometry. eajournals.orgscirp.org This specific arrangement results in a one-dimensional crystal lattice. eajournals.orgscirp.org
Crystal Data for Bio-MOF-29 (this compound)
| Parameter | Value |
|---|---|
| Chemical Formula | [Cu(C₂H₄NO₂)₂(H₂O)] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Synthesis Method | Hydrothermal |
The primary research focus for these glycine-based Bio-MOFs is their adsorption capabilities. The adsorption mechanism is often a combination of electrostatic interactions, hydrogen bonding, and π-π interactions between the MOF and the target molecule. researchgate.net Studies have demonstrated the successful adsorption of various pharmaceutical compounds, including terazosin (B121538) hydrochloride, telmisartan, glimepiride, and rosuvastatin, into the pores of Bio-MOF-29. eajournals.orgeajournals.org The adsorption and subsequent slow release of these drugs were confirmed through High-Performance Liquid Chromatography (HPLC). eajournals.orgeajournals.org
Further research into glycine-derivative functionalized MOFs (using different metal centers) has shown a direct correlation between the length of the glycine-derived ligand chain and the adsorption capacity for metal ions like cobalt (II). cornell.eduresearchgate.net The adsorption process in these cases was found to be spontaneous, endothermic, and followed a pseudo-second-order chemisorption model, dominated by the coordination effect between the metal ions and the adsorbent's ligands. cornell.eduresearchgate.net
Adsorption Findings for Glycine-Based MOFs
| MOF Type | Adsorbate | Maximum Adsorption Capacity | Key Finding |
|---|---|---|---|
| MIL-101-triglycine | Cobalt (II) ions | 232.6 mg/g cornell.eduresearchgate.net | Adsorption capacity increases with the length of the glycine derivative chain. cornell.eduresearchgate.net |
| Cr-PTC-Gly | Methylene Blue | 87.95 mg/g researchgate.net | Elimination occurs via both adsorption and photocatalytic degradation. researchgate.net |
| Bio-MOF-29 (this compound) | Various Drugs | Successfully Adsorbed eajournals.orgeajournals.org | Demonstrates potential for drug storage and delivery applications. eajournals.orgeajournals.org |
Copper's excellent electrical conductivity is fundamental to its widespread use in electronics and energy systems. metal.com It is the material of choice for wiring, interconnects, and electrodes in a vast array of devices. belmontmetals.comwikipedia.org In the context of energy storage, copper is indispensable. It is used as the current collector in lithium-ion batteries and is a key component in the wiring, busbars, and power electronics of battery energy storage systems. copper.orginternationalcopper.org The demand for copper in stationary energy storage and electric mobility is projected to increase significantly. internationalcopper.org
While copper metal is the established standard, research into organo-metallic compounds and coordination polymers for energy applications is a growing field. The exploration of this compound specifically for enhancing electrical conductivity in composites is not yet widely reported. However, the broader class of copper-based MOFs is being investigated for energy storage applications. akacje10.waw.pl These materials offer high porosity and large surface areas, which can facilitate reversible faradaic reactions crucial for charge storage in devices like supercapacitors. akacje10.waw.pl The design of such materials could potentially combine the structural advantages of MOFs with the inherent conductivity of copper, opening new pathways for developing high-performance energy storage devices. akacje10.waw.pl The transition from fundamental research on these compounds to their practical application in electronic composites and energy storage systems remains an active area of investigation.
Future Directions and Interdisciplinary Research Opportunities
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding
A holistic comprehension of copper glycinate's properties and behavior necessitates a synergistic approach that combines state-of-the-art experimental techniques with sophisticated computational modeling. High-pressure synchrotron powder X-ray diffraction, for instance, has been employed to investigate the mechanical properties of copper glycinate (B8599266) hydrate (B1144303). rsc.org This experimental method provides valuable data on the material's bulk modulus, which is crucial for applications such as the formulation of dietary supplements in tablet form. rsc.org
Complementing these experimental findings, Density Functional Theory (DFT) calculations offer a powerful tool for elucidating the electronic structure and bonding within the this compound molecule. rsc.orgrsc.org DFT studies can predict mechanical properties like Young's moduli, revealing significant elastic anisotropy that can be correlated with the underlying atomic structure. rsc.org Furthermore, computational methods such as the Vienna ab initio Software (VASP) and the DFT-D3 method for Grimme correction are being used to model the interactions of glycine-modified copper surfaces, which is relevant for understanding its catalytic potential. rsc.org The integration of these advanced experimental and computational approaches will enable a more complete and predictive understanding of this compound's structure-property relationships.
Table 1: Advanced Methodologies for this compound Characterization
| Methodology | Type | Application | Key Findings/Insights | Reference |
|---|---|---|---|---|
| High-Pressure Synchrotron Powder X-ray Diffraction | Experimental | Studying mechanical properties under pressure. | Determination of bulk modulus (~13.9 GPa). rsc.org | rsc.org |
| Density Functional Theory (DFT) | Computational | Predicting mechanical and electronic properties. | Calculation of Young's moduli (13.55–35.75 GPa), indicating elastic anisotropy. rsc.org | rsc.org |
| Vienna ab initio Software (VASP) | Computational | Modeling interactions at the atomic level. | Used in conjunction with DFT to study glycine-modified copper surfaces. rsc.org | rsc.org |
| DFT-D3 Method | Computational | Correcting for dispersion forces in DFT calculations. | Improves the accuracy of simulations involving non-covalent interactions. rsc.org | rsc.org |
Elucidation of Complex Biological Transport Pathways and Intracellular Fates
Understanding how this compound is absorbed, transported, and utilized within biological systems is paramount for its application in nutrition and medicine. The transport of copper complexes across biological membranes is a complex process. Studies utilizing Ussing chambers combined with mass spectrometry have provided initial insights into the transport of this compound complexes through intestinal membranes. nih.gov These studies suggest that a significant portion of copper triglycinate can penetrate the digestive membrane intact. nih.gov
Once inside the cell, the fate of copper is tightly regulated by a network of proteins. Copper ions are shuttled to specific cellular compartments and incorporated into cuproenzymes by copper chaperones such as COX17, and antioxidant protein 1 (Atox1). nih.gov The major copper-requiring proteins include cytochrome C oxidase and Cu/Zn superoxide (B77818) dismutase. nih.gov The transport of copper across cell membranes is mediated by proteins like Ctr1, which is a major influx transporter. nih.gov Future research should focus on elucidating the specific mechanisms by which this compound interacts with these transport proteins and how the glycinate ligand influences copper's intracellular trafficking and bioavailability.
Development of Novel Synthesis Strategies for Tailored Structural and Functional Properties
The synthesis method employed to produce this compound can significantly impact its final properties, including purity, yield, and isomeric form (cis or trans). wikipedia.orgnucleodoconhecimento.com.br The development of novel synthesis strategies is crucial for tailoring these properties for specific applications.
Several methods for synthesizing this compound have been reported, each with its own advantages. The reaction of copper(II) acetate (B1210297) with glycine (B1666218) in an aqueous or ethanolic solution is a common method that typically yields the cis isomer. wikipedia.orgyoutube.com Other approaches involve the reaction of copper oxide or basic copper(II) carbonate with glycine. researchgate.netagrologyjournal.com The latter has been shown to produce a high yield (97%) of sufficiently pure this compound monohydrate. researchgate.netagrologyjournal.comresearchgate.net More recent innovations include the use of ammonia (B1221849) as a catalyst in the reaction between copper oxide and glycine to improve the reaction rate. google.com Future research in this area could explore mechanochemical synthesis, sonochemistry, or the use of ionic liquids as green reaction media to produce this compound with precisely controlled structural and functional characteristics.
Table 2: Comparison of this compound Synthesis Methods
| Reactants | Key Reaction Conditions | Reported Yield | Key Advantages/Notes | Reference |
|---|---|---|---|---|
| Copper(II) acetate and Glycine | Aqueous ethanol (B145695) | Favorable | Commonly produces the cis isomer. wikipedia.orgyoutube.com | wikipedia.orgyoutube.comresearchgate.net |
| Copper oxide (CuO) and Glycine | Heating in distilled water (60-65°C) | - | A well-known method, though the formation of metallic copper inclusions has been noted. researchgate.netagrologyjournal.com | researchgate.netagrologyjournal.com |
| Basic copper(II) carbonate (Cu₂CO₃(OH)₂) and Glycine | Heating in distilled water (60-65°C) | 97% | Produces a complex of sufficient purity. researchgate.netagrologyjournal.comresearchgate.net | researchgate.netagrologyjournal.comagrologyjournal.comresearchgate.net |
| Cupric subcarbonate and Glycine | Water bath (65-70°C), followed by ethanol addition | >90% | Aims for simplicity and high yield. google.com | google.com |
| Copper oxide, Glycine, and Ammonia (catalyst) | Heating | - | Designed to improve reaction rate by forming a cupric ammine complex intermediate. google.com | google.com |
Expanding Applications in Green Chemistry and Sustainable Technologies
The inherent properties of this compound and its components make it a promising candidate for various applications in green chemistry and sustainable technologies. Glycine itself is a biodegradable and non-toxic amino acid, and its ability to chelate metal ions is being explored in innovative leaching technologies. youtube.comyoutube.com Glycine leaching technology (GLT) presents a more environmentally friendly method for extracting copper and other metals from ores, reducing the need for harsh chemicals. youtube.comyoutube.com
In agriculture, this compound serves as a chelated microfertilizer for pre-sowing seed treatment. agrologyjournal.comresearchgate.net This application can enhance seed germination and is considered a cost-effective and environmentally safer alternative to other copper sources. agrologyjournal.comresearchgate.net Furthermore, the catalytic properties of copper complexes are being investigated for various chemical transformations. For instance, glycine-modified copper has been studied computationally for its potential to promote the electroreduction of CO₂ to multi-carbon products, a key process for converting a greenhouse gas into valuable chemicals. rsc.org The development of glycine-functionalized copper hydroxide (B78521) nanoparticles also points towards novel applications in sustainable plant disease management. nih.gov Future interdisciplinary research will likely uncover even more ways to leverage this compound in creating a more sustainable future. mint.bio
Q & A
Basic: What are the recommended methods for synthesizing and characterizing copper glycinate in laboratory settings?
Methodological Answer:
this compound is synthesized by reacting glycine with copper salts (e.g., CuSO₄) under controlled pH (typically alkaline conditions). Characterization involves:
- X-ray Diffraction (XRD): To confirm crystalline structure and compare with known standards .
- Spectroscopic Techniques:
- Thermogravimetric Analysis (TGA): Assesses thermal stability and hydration states .
- Elemental Analysis: Validates stoichiometry (e.g., C:H:N:Cu ratios) .
Advanced: How do researchers address contradictory findings regarding the bioavailability of this compound compared to other chelated forms in biological models?
Methodological Answer:
Contradictions often arise from differences in model systems (e.g., poultry vs. mammalian studies) or dosing regimens. To resolve discrepancies:
- Comparative Experimental Design: Use parallel trials with control groups (e.g., sulfate vs. glycinate chelates) under identical conditions, as done in pheasant muscle studies .
- Bioavailability Metrics: Measure tissue-specific uptake (e.g., liver, muscle) via ICP-MS and correlate with physiological outcomes (e.g., enzyme activity) .
- pH-Dependent Solubility Tests: Assess stability in simulated gastrointestinal environments to explain absorption variability .
Basic: What safety protocols should be followed when handling this compound in experimental setups?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during powder handling to avoid inhalation .
- Waste Disposal: Collect aqueous waste separately to prevent environmental release; comply with local regulations (e.g., EU Directive 2008/98/EC) .
- Aquatic Toxicity Mitigation: Avoid drainage into water systems due to its acute toxicity to aquatic organisms (EC50 < 1 mg/L) .
Advanced: What experimental designs are optimal for investigating the role of this compound in enzymatic processes or metalloprotein interactions?
Methodological Answer:
- Kinetic Studies: Monitor enzyme activity (e.g., cytochrome c oxidase) using spectrophotometric assays with varying this compound concentrations .
- Competitive Binding Assays: Compare glycinate with other ligands (e.g., histidine) via isothermal titration calorimetry (ITC) to determine binding affinities .
- Computational Modeling: Simulate metal-ligand interactions using density functional theory (DFT) to predict coordination geometry .
- In Vivo Knockdown Models: Use copper-deficient organisms to isolate glycinate-specific effects .
Advanced: How can researchers resolve discrepancies in reported stability constants of this compound complexes under varying pH conditions?
Methodological Answer:
- Potentiometric Titration: Measure stability constants (log K) at controlled ionic strength (e.g., 0.1 M KNO₃) and temperatures .
- Speciation Modeling: Use software like PHREEQC to predict dominant species (e.g., [Cu(glycinate)]⁺ vs. [Cu(glycinate)₂]) across pH gradients .
- Cross-Validation: Compare results with alternative methods (e.g., UV-Vis spectrophotometry) and reference datasets (e.g., Shock and Koretsky, 1995) .
Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to Hill or logistic models to estimate EC₅₀ values .
- ANOVA with Post Hoc Tests: Compare means across dosage groups (e.g., 25%, 50%, 75% glycinate supplementation) .
- Principal Component Analysis (PCA): Identify correlations between copper uptake and secondary variables (e.g., muscle type, sex) .
Advanced: How can researchers optimize the synthesis of this compound nanoparticles for targeted delivery applications?
Methodological Answer:
- Green Synthesis: Use plant extracts as reducing agents to control nanoparticle size and morphology .
- Surface Functionalization: Attach targeting ligands (e.g., folate) via carbodiimide crosslinkers .
- In Vitro Release Studies: Simulate physiological conditions (pH 7.4) to assess copper ion release kinetics .
Key Considerations for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
